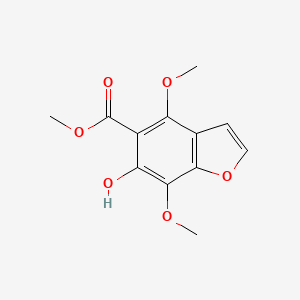

Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate

CAS No.: 87145-72-0

Cat. No.: VC17321195

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87145-72-0 |

|---|---|

| Molecular Formula | C12H12O6 |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate |

| Standard InChI | InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3 |

| Standard InChI Key | XOYRAPNNRYHLON-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzofuran scaffold (a fused benzene and furan ring) substituted with functional groups at positions 4, 5, 6, and 7. Key features include:

-

Methoxy groups at C4 and C7

-

Hydroxyl group at C6

-

Methyl ester at C5

The molecular formula is C₁₂H₁₂O₆, with a molecular weight of 252.22 g/mol. Its IUPAC name, methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | |

| CAS Number | 87145-72-0 | |

| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC | |

| LogP (Predicted) | ~2.0–2.5 |

The LogP value suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from benzofuran precursors. A common route includes:

-

Functionalization of Benzofuran Core: Introduction of methoxy groups via alkylation or demethylation reactions.

-

Esterification: Reaction with methyl chloroformate to install the carboxylate group at C5.

-

Selective Hydroxylation: Oxidative or hydrolytic methods to introduce the hydroxyl group at C6 .

In one documented approach, 2-chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile serves as a key intermediate for constructing heteroannulated pyridines .

Green Chemistry Considerations

Recent efforts focus on optimizing yield and reducing environmental impact:

-

Solvent-Free Reactions: Microwave-assisted synthesis reduces reliance on volatile organic solvents .

-

Catalytic Methods: Acid catalysts improve regioselectivity during methoxylation.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound’s benzofuran moiety exhibits broad-spectrum antimicrobial activity. Studies demonstrate:

-

Fungal Inhibition: MIC values of 8–16 µg/mL against Candida albicans .

-

Bacterial Activity: Enhanced efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains when fused with pyrazolopyridine systems .

Table 2: Antimicrobial Activity of Derivatives

| Derivative | Target Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Pyridotetrazolopyrimidine 7 | C. albicans | 8 | |

| Pyridopyrimidotriazine 9 | S. aureus | 16 | |

| 1,8-Naphthyridine 11 | E. coli | 32 |

Mechanistic Insights

The hydroxyl and methoxy groups facilitate hydrogen bonding with microbial enzymes, while the planar benzofuran core intercalates into DNA or disrupts cell membrane integrity . Molecular docking studies reveal strong binding to GluN-6-P, a key enzyme in fungal cell wall synthesis .

Applications in Pharmaceuticals and Agriculture

Drug Development

-

Antifungal Agents: Derivatives show promise in treating resistant Candida infections .

-

Antibacterial Scaffolds: Structural analogs inhibit efflux pumps in multidrug-resistant bacteria .

Agricultural Uses

-

Fungicides: Field trials demonstrate efficacy against Fusarium species in crops.

-

Plant Growth Modulators: Low concentrations stimulate root elongation in Arabidopsis thaliana.

Research Advancements and Challenges

Structural Modifications

-

Heterocyclic Fusion: Angular pyrido[3,2-e]triazolo[4,3-a]pyrimidine systems enhance bioavailability .

-

Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility.

Limitations

-

Synthetic Complexity: Multi-step routes result in low yields (~30–40%).

-

Toxicity Concerns: Some derivatives exhibit cytotoxicity at higher doses (>50 µM) .

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous reactors could streamline multi-step synthesis.

-

Biocatalysis: Enzymatic hydroxylation for greener C6 functionalization .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume